1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-b]pyridine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Industry: It is used in the development of new materials and in the optimization of industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to the active site of FGFRs, the compound can block the signaling pathways involved in tumor growth and progression.
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their diverse biological activities.
Imidazo[1,2-a]pyridines: These compounds are recognized for their applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective FGFR inhibitor, which distinguishes it from other related compounds.
Properties
CAS No. |
920978-90-1 |
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Molecular Formula |
C15H11FN2O2 |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H11FN2O2/c16-12-5-1-3-10(7-12)9-18-13(15(19)20)8-11-4-2-6-17-14(11)18/h1-8H,9H2,(H,19,20) |
InChI Key |
GKALCFDPSCRMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC3=C2N=CC=C3)C(=O)O |
Origin of Product |
United States |
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